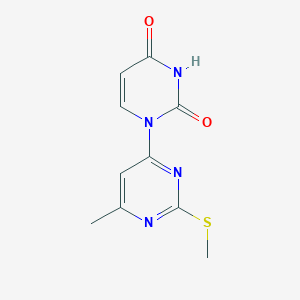
3-(4-fluorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. For compounds similar to "3-(4-fluorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide," the synthesis might include steps such as the condensation of amino groups with carbonyl compounds followed by cyclization to form the oxadiazole ring. For example, the synthesis and characterization of various oxadiazole derivatives have been reported, demonstrating the versatility of synthetic strategies for these compounds (McLaughlin et al., 2016).
Scientific Research Applications
Medicinal Chemistry and Biological Activities
- Antimicrobial and Antitubercular Activities : Compounds structurally related to "3-(4-fluorophenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide" have been synthesized and evaluated for their antimicrobial as well as antitubercular activity. For instance, derivatives have shown significant activity against bacteria such as E. coli and P. aeruginosa, as well as antitubercular activity against M. tuberculosis H37Rv, supported by molecular docking to understand the mode of action against the MurD ligase enzyme (Shingare et al., 2018).
- Cytotoxicity and Anticancer Properties : Novel derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and their anticancer properties evaluated. Some of these compounds exhibited cytotoxicity against cancer cell lines like HepG2, Caco-2, and PANC-1, with certain derivatives showing promising IC50 values (Adimule et al., 2014).
Materials Science and Optoelectronics
- Nonlinear Optical Properties : The nonlinear optical characteristics of 1,3,4-oxadiazole derivatives have been explored, with studies indicating potential applications in optoelectronics. For example, some compounds exhibit optical limiting behavior, useful for protecting sensitive optical components from damage by intense light (Chandrakantha et al., 2011).
properties
IUPAC Name |
3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-5-3-9(4-6-10)12-17-14(20-18-12)13(19)16-8-11-2-1-7-21-11/h1-7H,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABXKPKBPNQXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5524040.png)

![2-{3-oxo-3-[2-(1,3-thiazol-2-yl)-1-piperidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5524061.png)
![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)
![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)


![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)
![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)
![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)
